molecular formula C15H15N3O B5773583 2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile

2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5773583
M. Wt: 253.30 g/mol
InChI Key: VKZZANQJWKLEOS-UHFFFAOYSA-N
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Description

2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, also known as BPOC, is a chemical compound with potential applications in scientific research. It belongs to the class of oxazole derivatives and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile selectively inhibits the activity of certain potassium channels in the brain, specifically the Kv1.3 and Kv1.5 channels. This inhibition leads to a decrease in the firing rate of neurons, which can have therapeutic implications for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase insulin secretion in pancreatic beta cells, which could have implications for the treatment of diabetes. This compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain potassium channels. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, its selectivity for certain potassium channels can limit its usefulness for studying other aspects of neuronal function.

Future Directions

There are several potential future directions for research on 2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of more potent and selective analogs of this compound, which could have even greater therapeutic potential. Another area of interest is the study of this compound's effects on other potassium channels and neuronal functions. Finally, this compound could be studied in combination with other drugs to determine if it has synergistic effects.

Synthesis Methods

2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl 2-bromoacetate, followed by cyclization and subsequent reactions with pyrrolidine and sodium cyanide. The resulting compound is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

2-benzyl-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of certain potassium channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Properties

IUPAC Name

2-benzyl-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-11-13-15(18-8-4-5-9-18)19-14(17-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZZANQJWKLEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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